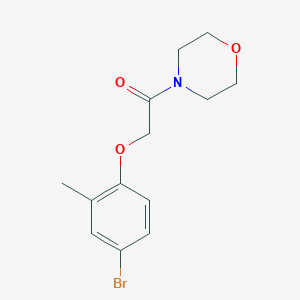
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether is an organic compound that features a brominated aromatic ring, a morpholine ring, and an ethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether typically involves the following steps:
Bromination: The starting material, 2-methylphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2-methylphenol.
Etherification: The brominated phenol is then reacted with 2-chloroethanone in the presence of a base like potassium carbonate to form 2-(4-bromo-2-methylphenoxy)ethanone.
Morpholine Addition: Finally, the ethanone derivative is reacted with morpholine under basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethanone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The aromatic ring can participate in coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Materials Science: The compound’s unique structure makes it useful in the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.
Mecanismo De Acción
The mechanism of action of 4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether involves its interaction with specific molecular targets. The brominated aromatic ring and morpholine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-methyl-N-[2-(morpholin-4-yl)ethyl]aniline
- 2-(4-Bromo-2-methylphenoxy)ethanol
Uniqueness
4-bromo-2-methylphenyl 2-(4-morpholinyl)-2-oxoethyl ether is unique due to the presence of both a brominated aromatic ring and a morpholine ring, which confer specific chemical properties and reactivity. This makes it distinct from similar compounds that may lack one of these functional groups.
Propiedades
Fórmula molecular |
C13H16BrNO3 |
|---|---|
Peso molecular |
314.17 g/mol |
Nombre IUPAC |
2-(4-bromo-2-methylphenoxy)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C13H16BrNO3/c1-10-8-11(14)2-3-12(10)18-9-13(16)15-4-6-17-7-5-15/h2-3,8H,4-7,9H2,1H3 |
Clave InChI |
KQTMGFSYTRVOCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCOCC2 |
SMILES canónico |
CC1=C(C=CC(=C1)Br)OCC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















